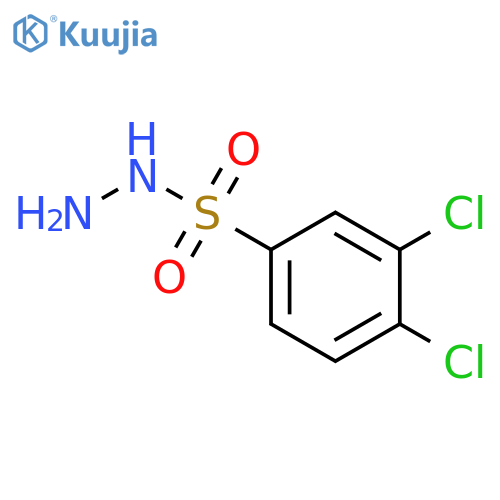Cas no 6655-74-9 (3,4-DICHLOROBENZENESULPHONYLHYDRAZIDE)

6655-74-9 structure
商品名:3,4-DICHLOROBENZENESULPHONYLHYDRAZIDE
3,4-DICHLOROBENZENESULPHONYLHYDRAZIDE 化学的及び物理的性質
名前と識別子
-
- 3,4-DICHLOROBENZENESULPHONYLHYDRAZIDE
- 3,4-DICHLOROBENZENESULFONOHYDRAZIDE
- 3,4-Dichlor-benzolsulfonsaeure-hydrazid
- 3,4-dichloro-benzenesulfonic acid hydrazide
- 3.4-Dichlor-benzolsulfonylhydrazid
- HMS566L05
- DTXSID90371054
- Maybridge1_008871
- FT-0614229
- AS-8125
- CHEMBL221706
- CS-0317405
- BDBM50370865
- AKOS009157815
- 3,4-dichlorobenzene-1-sulfonohydrazide
- SCHEMBL416745
- MFCD01765419
- 6655-74-9
- 3,4-Dichlorobenzenesulfonylhydrazide
-
- インチ: InChI=1S/C6H6Cl2N2O2S/c7-5-2-1-4(3-6(5)8)13(11,12)10-9/h1-3,10H,9H2
- InChIKey: FKLGJXZMKOGQAF-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1S(=O)(=O)NN)Cl)Cl
計算された属性
- せいみつぶんしりょう: 239.95300
- どういたいしつりょう: 239.9527040g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- ゆうかいてん: 120-124 (subl.)
- PSA: 80.57000
- LogP: 3.31740
3,4-DICHLOROBENZENESULPHONYLHYDRAZIDE セキュリティ情報
- 危害声明: Irritant
-
危険物標識:

3,4-DICHLOROBENZENESULPHONYLHYDRAZIDE 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
3,4-DICHLOROBENZENESULPHONYLHYDRAZIDE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB223197-1 g |
3,4-Dichlorobenzenesulfonohydrazide |
6655-74-9 | 1g |
€160.60 | 2023-03-08 | ||
| A2B Chem LLC | AH14058-250mg |
3,4-Dichlorobenzenesulphonylhydrazide |
6655-74-9 | 250mg |
$67.00 | 2024-04-19 | ||
| A2B Chem LLC | AH14058-1g |
3,4-Dichlorobenzenesulphonylhydrazide |
6655-74-9 | 1g |
$113.00 | 2024-04-19 | ||
| Apollo Scientific | OR016057-1g |
3,4-Dichlorobenzenesulphonylhydrazide |
6655-74-9 | 1g |
£200.00 | 2025-02-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388075-250mg |
3,4-Dichlorobenzenesulfonohydrazide |
6655-74-9 | 97% | 250mg |
¥571.00 | 2024-05-04 | |
| 1PlusChem | 1P00FBL6-250mg |
3,4-DICHLOROBENZENESULPHONYLHYDRAZIDE |
6655-74-9 | 250mg |
$62.00 | 2024-04-22 | ||
| Ambeed | A635072-1g |
3,4-Dichlorobenzenesulfonohydrazide |
6655-74-9 | 97% | 1g |
$325.0 | 2025-02-21 | |
| Apollo Scientific | OR016057-250mg |
3,4-Dichlorobenzenesulphonylhydrazide |
6655-74-9 | 250mg |
£71.00 | 2025-02-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388075-1g |
3,4-Dichlorobenzenesulfonohydrazide |
6655-74-9 | 97% | 1g |
¥1431.00 | 2024-05-04 | |
| abcr | AB223197-1g |
3,4-Dichlorobenzenesulfonohydrazide; . |
6655-74-9 | 1g |
€159.30 | 2024-04-16 |
3,4-DICHLOROBENZENESULPHONYLHYDRAZIDE 関連文献
-
2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
6655-74-9 (3,4-DICHLOROBENZENESULPHONYLHYDRAZIDE) 関連製品
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
